2,5-Dimethyl-3-pent-1-enylpyrazine
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Overview
Description
2,5-Dimethyl-3-pent-1-enylpyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two methyl groups and a pent-1-en-1-yl group. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-pent-1-enylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-pent-1-enylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into the corresponding dihydropyrazine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or sulfonylated pyrazine derivatives.
Scientific Research Applications
2,5-Dimethyl-3-pent-1-enylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its aromatic properties
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-pent-1-enylpyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Similar structure but with a different alkyl group.
2,5-Dimethyl-3-(1-methylpropyl)pyrazine: Another similar compound with a different alkyl substitution.
3,5-Dimethyl-2-(1-propenyl)pyrazine: Similar but with a different position of the alkyl group .
Uniqueness
2,5-Dimethyl-3-pent-1-enylpyrazine is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.
Properties
CAS No. |
143901-57-9 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,5-dimethyl-3-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
UMTDAONBRYDKKC-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Canonical SMILES |
CCCC=CC1=NC(=CN=C1C)C |
Origin of Product |
United States |
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